5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

regioisomer comparison structure–activity relationship heterocyclic building blocks

Medicinal chemists often lose campaign time sourcing a 5-substituted picolinaldehyde with a predictable difluoropyrrolidine motif. 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde (CAS 1707605-06-8) fills that gap as a defined ≥98% building block. • Gem-difluoro motif strengthens metabolic stability over non-fluorinated analogs. • Regioselective 5-position enables reliable cross-coupling and condensation outcomes. • Suitable as a definitive comparator for SAR studies alongside 3-substituted regioisomers. Standard global B2B shipping; ready for multi-step synthetic use.

Molecular Formula C10H10F2N2O
Molecular Weight 212.2 g/mol
CAS No. 1707605-06-8
Cat. No. B1408710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
CAS1707605-06-8
Molecular FormulaC10H10F2N2O
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=CN=C(C=C2)C=O
InChIInChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)13-5-9/h1-2,5-6H,3-4,7H2
InChIKeyONPDFJGKRVXEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde (CAS 1707605-06-8) – 5‑Position Heterocyclic Aldehyde Building Block for Fluorinated Pyrrolidine-Derived Research


5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde (CAS 1707605-06-8) is a functionalized heteroaromatic aldehyde comprising a picolinaldehyde core with a 3,3‑difluoropyrrolidin‑1‑yl substituent at the 5‑position of the pyridine ring. Its molecular formula is C₁₀H₁₀F₂N₂O, with a molecular weight of 212.2 g/mol . As a versatile building block, it is used in the synthesis of kinase inhibitors, protease modulators, and receptor‑targeted small molecules across drug discovery programs .

Why 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde Cannot Be Interchanged with Other Picolinaldehyde Analogs or Pyrrolidine Derivatives


The substitution of 5-(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde with a different building block—even an apparently minor variant such as the 3‑position regioisomer or a non‑fluorinated pyrrolidine analog—introduces consequential changes in electronic environment, hydrogen‑bonding capacity, and metabolic stability. The 5‑position placement alters the electron density distribution on the pyridine ring, affecting reactivity in cross‑coupling and condensation reactions, while the gem‑difluoro motif in the pyrrolidine ring modulates pKa and resistance to oxidative metabolism compared with non‑fluorinated congeners [1]. These differences can lead to distinct biological outcomes that are not predictable without empirical comparative evaluation.

5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde – Quantitative Differentiation Evidence for Scientific Selection and Procurement


Regioisomer‑Specific Structural Differentiation Between 5‑Substituted and 3‑Substituted Picolinaldehyde Analogs

The target compound 5‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde (CAS 1707605‑06‑8) is structurally distinguished from its regioisomer 3‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde (CAS 1707605‑07‑9) . The two compounds share identical molecular formula (C₁₀H₁₀F₂N₂O) and molecular weight (212.2 g/mol) but differ exclusively in the position of the difluoropyrrolidine substituent on the pyridine ring. The 5‑position placement in the target compound positions the aldehyde group ortho to the ring nitrogen, creating a distinct electronic and steric environment relative to the 3‑substituted variant. In biological evaluations of structurally related picolinaldehyde derivatives, regioisomeric variation has been shown to alter target binding profiles, underscoring the importance of precise positional control in structure–activity relationships . No direct head‑to‑head biological comparison between these two specific regioisomers has been published to date.

regioisomer comparison structure–activity relationship heterocyclic building blocks

Metabolic Stability Advantage Conferred by the 3,3‑Difluoropyrrolidine Moiety Relative to Non‑Fluorinated Pyrrolidine Analogs

The 3,3‑difluoropyrrolidine moiety present in 5‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde confers enhanced metabolic stability compared with non‑fluorinated pyrrolidine analogs. The introduction of two fluorine atoms at the 3‑position increases resistance to cytochrome P450‑mediated oxidative metabolism and modulates the basicity of the pyrrolidine nitrogen, lowering the pKa to approximately 7.5 relative to unsubstituted pyrrolidine (pKa ~11.2) [1]. While direct quantitative metabolic stability data for the complete picolinaldehyde compound are not available in the public literature, this class‑level evidence is well‑documented across multiple 3,3‑difluoropyrrolidine‑containing chemical series, where fluorination has been shown to improve in vitro metabolic half‑life and reduce clearance .

metabolic stability fluorine substitution pyrrolidine derivatives

Structural Role of 3,3‑Difluoropyrrolidine in Kinase Inhibitor Scaffolds Documented via Co‑Crystal Structures

The 3,3‑difluoropyrrolidine moiety functions as a critical structural component in the binding of certain kinase inhibitors to their protein targets. Co‑crystal structures of inhibitors containing a 3,3‑difluoropyrrolidine group bound to dual leucine zipper kinase (DLK, also known as MAP3K12) have been deposited in the Protein Data Bank [1]. In these complexes, the 3,3‑difluoropyrrolidine ring occupies a well‑defined binding pocket, with the gem‑difluoro substitution pattern contributing to the overall inhibitor conformation and target interaction. While the full 5‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde compound is a building block rather than a completed drug molecule, its structural elements have been validated in pharmacologically relevant target‑ligand systems, supporting its utility in medicinal chemistry efforts aimed at kinase‑targeted therapeutics [2].

kinase inhibitors crystal structure LRRK2 structure‑based drug design

High Chemical Purity Specification Supporting Reproducible Downstream Chemistry

5‑(3,3‑Difluoropyrrolidin‑1‑yl)picolinaldehyde is commercially available at purity specifications of 95% and ≥98% . The high purity level reduces the likelihood of side reactions arising from impurities in subsequent synthetic steps, an important consideration for multi‑step synthesis campaigns where intermediate purity directly affects yield and product homogeneity. In comparison, the 3‑position regioisomer 3‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde is offered at 97% purity , and generic picolinaldehyde (CAS 1121‑60‑4) is typically available at 98–99% purity . While purity values across these compounds are similar, the availability of the target compound at ≥98% purity ensures that procurement decisions are not constrained by quality limitations when high‑purity starting material is required.

chemical purity building block quality reproducibility

Recommended Research and Industrial Application Scenarios for 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde (CAS 1707605-06-8)


Synthesis of Regio‑Defined Heterocyclic Scaffolds for Kinase Inhibitor Lead Optimization

The 5‑position regioisomer is preferred when the synthetic route requires an aldehyde group ortho to the pyridine nitrogen to enable specific cyclization or condensation chemistry. The defined placement of the 3,3‑difluoropyrrolidine moiety at the 5‑position ensures that subsequent derivatization proceeds with predictable regiochemical outcomes, a requirement in structure‑based drug design programs targeting kinases where precise spatial arrangement of pharmacophoric elements is critical .

Incorporation of Metabolically Stabilized Pyrrolidine Motifs in Medicinal Chemistry Programs

This building block is strategically valuable in programs where the 3,3‑difluoropyrrolidine group is desired for its established metabolic stability advantages relative to non‑fluorinated pyrrolidine analogs . Use cases include the construction of DPP‑4 inhibitor scaffolds, kinase inhibitor cores, and other therapeutic candidates where improved pharmacokinetic properties are a design objective [1].

Building Block Procurement for High‑Purity Multi‑Step Organic Synthesis

With commercial availability at ≥98% purity, 5‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde is suitable for multi‑step synthetic campaigns where intermediate purity directly affects downstream yield and product homogeneity . The aldehyde functionality provides a versatile handle for reductive amination, Schiff base formation, and other carbon–nitrogen bond‑forming reactions [1].

Regioisomer‑Controlled Structure–Activity Relationship Studies

When the objective is to evaluate the positional effect of the difluoropyrrolidine substituent on biological activity, 5‑(3,3‑difluoropyrrolidin‑1‑yl)picolinaldehyde serves as the definitive 5‑substituted comparator. Paired with the 3‑substituted regioisomer , researchers can systematically assess how the substituent position influences target binding, functional activity, and physicochemical properties.

Technical Documentation Hub

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